3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride
Description
Properties
IUPAC Name |
3-[(3-chloro-1H-indol-2-yl)methylamino]propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O.ClH/c13-12-9-4-1-2-5-10(9)15-11(12)8-14-6-3-7-16;/h1-2,4-5,14-16H,3,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEGJOFIFDQERO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)CNCCCO)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185304-47-5 | |
| Record name | 1-Propanol, 3-[[(3-chloro-1H-indol-2-yl)methyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185304-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Preparation of 3-Chloroindole
3-Chloroindole serves as the foundational starting material. It can be synthesized by selective chlorination of indole at the 3-position using chlorinating agents such as N-chlorosuccinimide (NCS) under controlled conditions to avoid over-chlorination or substitution at undesired sites. The purity of 3-chloroindole is critical for downstream reactions.
Synthesis of 2-(Chloromethyl)-3-chloroindole Intermediate
The chloromethylation at the 2-position of 3-chloroindole is a key step. This is typically achieved by:
- Reacting 3-chloroindole with formaldehyde and hydrochloric acid or paraformaldehyde under acidic conditions to introduce a chloromethyl group at the 2-position.
- Alternatively, chloromethyl methyl ether (MOMCl) or chloromethylation reagents may be used in the presence of Lewis acids.
The reaction conditions must be optimized to ensure selective substitution at the 2-position without affecting the chloro substituent at the 3-position.
Nucleophilic Substitution with 3-Aminopropan-1-ol
The chloromethyl intermediate then undergoes nucleophilic substitution with 3-aminopropan-1-ol:
- The amino group of 3-aminopropan-1-ol attacks the chloromethyl group on the indole ring, forming the desired 3-[(3-chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol.
- This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to promote substitution.
- Base such as triethylamine may be added to neutralize the hydrochloric acid generated and drive the reaction forward.
Formation of the Hydrochloride Salt
To improve the compound’s stability and water solubility for research use:
- The free base form of 3-[(3-chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol is treated with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or isopropanol.
- This results in the formation of the hydrochloride salt, which usually precipitates out and can be collected by filtration.
- The salt form is preferred for biological assays and storage.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes | Yield/Outcome |
|---|---|---|---|
| 3-Chloroindole preparation | Chlorination of indole with NCS in solvent (e.g., dichloromethane) at 0–25 °C | Control temperature to avoid over-chlorination | High purity 3-chloroindole |
| Chloromethylation | 3-Chloroindole + formaldehyde/HCl or chloromethyl methyl ether, acidic conditions, 40–70 °C, 3–5 hours | Selective substitution at 2-position | Quantitative or high yield of chloromethyl intermediate |
| Nucleophilic substitution | Chloromethyl intermediate + 3-aminopropan-1-ol, DMF, 60–90 °C, 4–8 hours, base (triethylamine) | Base neutralizes HCl, promotes substitution | Moderate to high yield of target amine |
| Hydrochloride salt formation | Treatment with HCl in ethanol, room temperature, stirring 1–2 hours | Precipitation of stable salt | High purity hydrochloride salt |
Analytical Characterization and Purity
Throughout the synthetic process, the intermediates and final product are characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and substitution patterns
- High-Performance Liquid Chromatography (HPLC) to assess purity
- Mass spectrometry (MS) for molecular weight confirmation
- Melting point and elemental analysis for the hydrochloride salt form
Industrial Scale Considerations
- Large-scale synthesis may employ continuous flow reactors to improve heat and mass transfer, ensuring consistent quality.
- Automated systems can optimize reagent addition and reaction times.
- Purification steps such as crystallization and recrystallization are used to enhance purity.
- Waste disposal and solvent recovery are critical for environmental compliance.
Summary Table of Key Preparation Steps
| Stage | Key Reagents | Conditions | Purpose/Outcome |
|---|---|---|---|
| 3-Chloroindole synthesis | Indole, NCS | 0–25 °C, organic solvent | Selective chlorination at 3-position |
| Chloromethylation | 3-Chloroindole, formaldehyde/HCl | 40–70 °C, acidic medium | Introduction of chloromethyl group at 2-position |
| Amino substitution | Chloromethyl intermediate, 3-aminopropan-1-ol, base | 60–90 °C, polar aprotic solvent | Formation of amino-propanol side chain |
| Hydrochloride salt formation | Free base, HCl, ethanol | Room temperature | Stable, soluble hydrochloride salt |
Research Findings and Notes
- The chloro substitution on the indole ring influences the reactivity and selectivity during chloromethylation and nucleophilic substitution steps.
- Reaction times and temperatures are critical to avoid side reactions such as polymerization or over-substitution.
- The hydrochloride salt form improves the compound's handling and biological assay compatibility.
- No detailed mechanistic studies have been published specifically on this compound's preparation, but the synthetic steps align with well-established indole chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group in the indole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted indole derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Synthesis of 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL Hydrochloride
The synthesis of this compound typically involves:
- Starting Materials : The process begins with 3-chloro-1H-indole, which is reacted with formaldehyde and an appropriate amine to form an intermediate.
- Reaction Conditions : The intermediate undergoes reductive amination using sodium borohydride or similar agents.
- Purification : Final purification is achieved through recrystallization or chromatography techniques.
In industrial settings, optimized batch reactions and continuous flow reactors may be employed to enhance yield and purity.
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects, including:
- Antimicrobial Activity : Research indicates that indole derivatives exhibit significant antimicrobial properties, making this compound a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of cancer cells, with related compounds showing IC50 values in the range of 4.0 to 10.0 µM against various cancer cell lines .
Organic Synthesis
This compound serves as a versatile building block in organic chemistry:
- Reagent in Reactions : It can participate in various organic reactions such as oxidation, reduction, and nucleophilic substitution, facilitating the synthesis of more complex molecules .
Material Science
The compound's unique properties may also be leveraged in developing new materials:
- Polymer Chemistry : Its structural characteristics could be utilized to create novel polymers with specific functionalities.
Anticancer Activity
A study by Xia et al. highlighted the anticancer effects of related indole compounds, demonstrating their efficacy against multiple cancer cell lines. The findings support the exploration of this compound in oncology research .
Antimicrobial Research
Research into the antimicrobial properties of indole derivatives has shown promising results. For instance, compounds similar to this compound have been reported to significantly inhibit bacterial growth, indicating potential for further development as antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Structural Differences :
- Aromatic System : The target compound’s 3-chloroindole contrasts with IV-9’s nitropyridine and Trazodone’s chlorophenyl-piperazine. Indole’s planar structure may enhance π-π stacking in biological targets, while pyridine/phenyl systems offer varied electronic effects .
- Linker: The methylamino linker in the target compound differs from IV-9’s methylamino-pyridine bond and Trazodone’s piperazine spacer, affecting conformational flexibility and binding kinetics.
Physicochemical Properties
- Solubility : Hydrochloride salts (target compound, IV-9, Trazodone analog) exhibit improved water solubility compared to free bases. The indole’s hydrophobicity in the target compound may reduce solubility relative to pyridine-based IV-9 .
- Lipophilicity : The indole system (LogP ~3.5 estimated) likely increases lipophilicity versus IV-9 (LogP ~1.8) and Trazodone’s piperazine derivative (LogP ~2.5), impacting membrane permeability .
Biological Activity
3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride is a synthetic compound belonging to the indole derivative family. Indole derivatives are recognized for their diverse biological activities and potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This compound features a chloro-substituted indole moiety, which significantly influences its chemical reactivity and biological properties.
- Molecular Formula: C12H16Cl2N2O
- Molecular Weight: 275.17 g/mol
- CAS Number: 1185304-47-5
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials: Preparation of 3-chloroindole.
- Reaction Conditions: The intermediate compound is formed through reductive amination using formaldehyde and a suitable amine.
- Purification: The final product is purified via recrystallization or chromatography.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have reported minimal inhibitory concentrations (MIC) as low as 0.13–1.0 µg/mL against various bacterial strains, including multidrug-resistant clinical isolates .
Table: Antimicrobial Efficacy of Related Indole Derivatives
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Tris(1H-Indol-3-yl)methylium salt | 0.25 | Gram-positive bacteria |
| Compound 3k | 0.98 | MRSA (Staphylococcus aureus) |
| Compound 4 | 0.5 | Staphylococcus epidermidis |
Anticancer Activity
Indole derivatives are also being investigated for their anticancer properties. In vitro studies have shown that these compounds can preferentially suppress the growth of rapidly dividing cancer cells while exhibiting lower toxicity towards non-tumor cells .
Case Study: Indole Derivatives Against A549 Cells
In a study focusing on indole derivatives, compounds were tested against A549 lung cancer cells, revealing significant antiproliferative activity with IC50 values indicating effective growth inhibition:
| Compound ID | IC50 (µM) | Cell Line |
|---|---|---|
| 3b | 5.0 | A549 |
| 3e | 7.5 | A549 |
| Control | >20 | Non-tumor |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Receptor Binding: The chloro-substituted indole moiety binds to various receptors and enzymes, modulating their activity.
- Cellular Effects: This interaction may lead to inhibition of cell proliferation or induction of apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL Hydrochloride with high purity?
- Methodological Answer : Synthesis typically involves a multi-step process:
Amination : React 3-chloroindole-2-carbaldehyde with propanolamine under reductive conditions (e.g., sodium borohydride) to form the secondary amine intermediate.
Hydrochloride Formation : Treat the freebase with HCl in anhydrous ethanol to precipitate the hydrochloride salt .
- Critical Parameters : Monitor pH during salt formation to avoid decomposition. Use HPLC (≥98% purity, as in ) to confirm purity and exclude byproducts like unreacted indole derivatives.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a combination of:
- NMR Spectroscopy : Compare H and C NMR peaks with reference data for indole derivatives (e.g., 3-chloroindole protons resonate at δ 7.2–7.8 ppm; ).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] for CHClNO expected at m/z 287.05) .
- X-ray Crystallography : Resolve crystal structure for absolute configuration verification, as demonstrated for analogous indole compounds in .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer :
- Polar Solvents : Water, methanol, or ethanol (due to hydrochloride salt’s enhanced solubility; see and ).
- Stability Tests : Conduct accelerated degradation studies under varying pH (1–12) and temperatures (25–60°C) to identify decomposition pathways (e.g., indole ring oxidation or hydrolysis of the propanolamine moiety) .
Advanced Research Questions
Q. How can chiral resolution be achieved for stereoisomers of this compound?
- Methodological Answer :
- Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak IC) with a mobile phase of hexane:isopropanol (80:20) and 0.1% trifluoroacetic acid to separate enantiomers.
- Circular Dichroism (CD) : Validate enantiomeric excess (>99%) by comparing CD spectra with known standards .
- Stereochemical Synthesis : Employ asymmetric catalysis (e.g., BINAP-metal complexes) during the amination step to favor desired stereoisomers .
Q. What strategies mitigate discrepancies in receptor-binding assay data for this compound?
- Methodological Answer :
- Binding Assay Optimization :
- Use radiolabeled ligands (e.g., H-labeled analogs) to quantify affinity for serotonin or adrenergic receptors.
- Control for nonspecific binding with excess cold ligand (e.g., 10 μM ritodrine hydrochloride; ).
- Data Normalization : Account for batch-to-batch variability in compound purity by normalizing results to HPLC-determined active fraction .
Q. How does the 3-chloro substituent on the indole ring influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare EC values of the chloro-substituted analog with non-halogenated or fluoro-substituted derivatives (e.g., ).
- Computational Modeling : Perform molecular docking (e.g., MOE software) to assess halogen bonding interactions with target receptors .
- Metabolic Stability : Evaluate hepatic microsomal clearance rates to determine if chloro substitution enhances resistance to CYP450-mediated oxidation .
Q. What analytical techniques resolve contradictions in thermal degradation profiles?
- Methodological Answer :
- TGA-DSC : Thermogravimetric analysis coupled with differential scanning calorimetry identifies decomposition stages (e.g., HCl loss at ~150°C, indole ring degradation >250°C) .
- LC-MS/MS : Characterize degradation products, such as 3-chloroindole-2-carbaldehyde (m/z 169.01) or propanolamine derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
